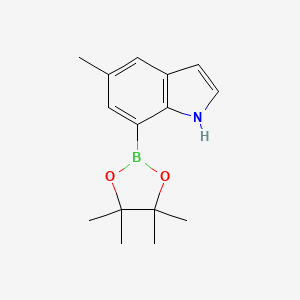![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is an organic compound with a unique structure that includes a fused indene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one typically involves the reduction of ketones using chiral catalysts. One common method includes the use of borane-dimethyl sulfide complex in the presence of a chiral borate ester catalyst. The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by its enol structure . This activity is crucial in preventing oxidative stress-related damage in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1-benzofuran: This compound shares a similar fused ring structure and is known for its biological activities, including antioxidant and antimicrobial properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed in Maillard reactions and is used in food chemistry.
Uniqueness
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is unique due to its specific fused indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
192194-05-1 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
Clave InChI |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
